molecular formula C15H16N4O B5554085 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-2-carbohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-2-carbohydrazide

Cat. No.: B5554085
M. Wt: 268.31 g/mol
InChI Key: IHOLPSNEPCVQJS-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-2-carbohydrazide is a chemical compound known for its unique structure and properties This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-2-carbohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the original compound, such as N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-2-carboxylic acid.

    Reduction: The major products include reduced derivatives, such as N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-2-carbohydrazine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-2-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then interact with enzymes and other biological molecules. These interactions can inhibit enzyme activity or alter the function of biological pathways, leading to various pharmacological effects .

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-19(2)13-8-6-12(7-9-13)11-17-18-15(20)14-5-3-4-10-16-14/h3-11H,1-2H3,(H,18,20)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOLPSNEPCVQJS-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329328
Record name N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1233233-54-9
Record name N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.